molecular formula C9H11Br2N B13107160 2,4-Dibromo-3,5,6-trimethylaniline

2,4-Dibromo-3,5,6-trimethylaniline

Katalognummer: B13107160
Molekulargewicht: 293.00 g/mol
InChI-Schlüssel: VULIVLJBDZLSKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-3,5,6-trimethylaniline is an organic compound with the molecular formula C9H11Br2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atoms at positions 3, 5, and 6 are replaced by methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5,6-trimethylaniline typically involves the bromination of 3,5,6-trimethylaniline. One common method is to react 3,5,6-trimethylaniline with bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of bromine as a reagent is common, and the reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-3,5,6-trimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2,4-Dibromo-3,5,6-trimethylaniline exerts its effects depends on the specific application. In biological systems, it can interact with enzymes and proteins, inhibiting their activity by forming stable complexes. The bromine atoms and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Dibromo-3,5,6-trimethylaniline is unique due to the presence of both bromine atoms and multiple methyl groups on the benzene ring. This combination of substituents provides distinct steric and electronic properties, making it valuable for specific chemical reactions and applications .

Eigenschaften

Molekularformel

C9H11Br2N

Molekulargewicht

293.00 g/mol

IUPAC-Name

2,4-dibromo-3,5,6-trimethylaniline

InChI

InChI=1S/C9H11Br2N/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H2,1-3H3

InChI-Schlüssel

VULIVLJBDZLSKV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C(=C1N)Br)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.